[(4-Chlorophenyl)(oxan-4-yl)methyl](methyl)amine
Description
(4-Chlorophenyl)(oxan-4-yl)methylamine (C₁₃H₁₈ClNO) is a tertiary amine featuring a 4-chlorophenyl group, a tetrahydropyran (oxan-4-yl) ring, and a methylamine substituent.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-5,11,13,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLBNRHUYLKZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCOCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340049-51-5 | |
| Record name | [(4-chlorophenyl)(oxan-4-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (4-Chlorophenyl)(oxan-4-yl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with oxan-4-ylmethanol in the presence of a base, followed by the addition of methylamine . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(4-Chlorophenyl)(oxan-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-4-yl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl group, where nucleophiles such as hydroxide or alkoxide ions can replace the chlorine atom.
Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
1,3-Isoquinolinedicarboxylic acid (CID 20067037) possesses the molecular formula and a molecular weight of 217.18 g/mol. The compound features two carboxylic acid groups attached to the isoquinoline ring, which contributes to its reactivity and biological activity .
Medicinal Chemistry
1,3-Isoquinolinedicarboxylic acid and its derivatives have been investigated for potential therapeutic applications:
- Anticancer Activity : Research has indicated that isoquinoline derivatives can inhibit cancer cell proliferation. A study demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : The compound has shown significant antibacterial activity against specific strains of bacteria, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell integrity .
Enzyme Inhibition
Isoquinoline derivatives have been studied for their ability to inhibit key enzymes involved in various biochemical pathways. For instance, certain derivatives have been identified as effective inhibitors of enzymes like cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes .
Coordination Chemistry
1,3-Isoquinolinedicarboxylic acid serves as a versatile ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science applications. These metal complexes can exhibit unique electronic properties beneficial for electronic devices .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of 1,3-isoquinolinedicarboxylic acid derivatives against breast cancer cell lines. The results showed that compounds with specific substitutions on the isoquinoline ring exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound Structure | IC50 (µM) | Cancer Type |
|---|---|---|
| Derivative A | 2.5 | Breast |
| Derivative B | 4.8 | Lung |
| Derivative C | 3.2 | Colon |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of 1,3-isoquinolinedicarboxylic acid against Escherichia coli and Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
Industrial Applications
In addition to its biological applications, 1,3-isoquinolinedicarboxylic acid is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives are also explored in polymer chemistry for creating novel materials with enhanced properties .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(oxan-4-yl)methylamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chloro-4-fluorophenyl)methylamine (C₈H₉ClFN)
- Key Differences : Replaces the tetrahydropyran and 4-chlorophenyl groups with a 2-chloro-4-fluorophenyl moiety.
- Impact : Reduced molecular weight (173.62 g/mol vs. 239.11 g/mol) and altered electronic properties due to fluorine’s electronegativity. Likely exhibits higher lipophilicity (ClogP ≈ 2.5) compared to the target compound .
- Applications : Fluorinated analogs are common in CNS drug development due to enhanced blood-brain barrier penetration .
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (C₁₂H₁₄ClN₃)
- Key Differences : Substitutes tetrahydropyran with a 1-methylpyrazole group.
- Impact : Pyrazole introduces hydrogen-bonding capacity (N-heterocycle), improving aqueous solubility. Molecular weight (247.72 g/mol) is comparable to the target compound.
- Applications : Pyrazole-containing amines are prevalent in kinase inhibitors and antifungal agents .
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (C₁₀H₁₀Cl₂N₂O)
- Key Differences : Incorporates an isoxazole ring instead of tetrahydropyran.
- Impact : Isoxazole’s polarity increases solubility but may reduce metabolic stability. The hydrochloride salt form enhances crystallinity for formulation .
Structural Analogues with Modified Amine Groups
4-(4-Chlorophenyl)oxan-4-amine (C₁₁H₁₄ClNO)
- Key Differences : Lacks the methyl group on the amine.
- Impact: Primary amine (vs. tertiary) increases basicity (pKa ~9.5 vs.
[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine (C₁₆H₁₈ClN)
- Key Differences : Ethyl linker and 2-methylphenyl substituent introduce steric bulk.
- Impact : Higher molecular weight (259.77 g/mol) and extended conformation may hinder interactions with compact binding pockets .
Pharmacological and Physicochemical Comparisons
| Property | (4-Chlorophenyl)(oxan-4-yl)methylamine | (2-Chloro-4-fluorophenyl)methylamine | [(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
|---|---|---|---|
| Molecular Weight | 239.11 g/mol | 173.62 g/mol | 247.72 g/mol |
| ClogP | ~2.8 (predicted) | ~2.5 | ~2.3 |
| Hydrogen Bond Donors | 0 | 0 | 1 (pyrazole NH) |
| Topological PSA | 20.3 Ų | 12.0 Ų | 38.0 Ų |
| Synthetic Accessibility | Moderate (requires cyclization steps) | High (direct alkylation) | Moderate (multistep coupling) |
Notes:
- The tetrahydropyran ring in the target compound enhances metabolic stability compared to linear alkyl chains .
- Fluorinated analogs (e.g., (2-chloro-4-fluorophenyl)methylamine) may exhibit superior pharmacokinetics but lack the conformational rigidity of oxan-4-yl .
Biological Activity
(4-Chlorophenyl)(oxan-4-yl)methylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, highlighting its implications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound consists of a chlorophenyl group attached to an oxan-4-yl methylamine moiety. Its structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological profile.
Similar compounds have demonstrated a range of biological activities through various mechanisms:
- Receptor Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- Biochemical Pathways : The compound may influence several pathways, including those related to inflammation, cancer progression, and microbial resistance. It is hypothesized to exhibit properties such as:
Biological Activity Overview
The following table summarizes the biological activities associated with (4-Chlorophenyl)(oxan-4-yl)methylamine and related compounds:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that similar structural motifs could enhance antibacterial properties. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing promising candidates for further development .
Anticancer Properties
Research has highlighted the anticancer potential of compounds with similar structures. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The efficacy was assessed using cell viability assays, demonstrating significant reductions in cell proliferation at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
